molecular formula C17H17Cl2NOS2 B2611303 3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-43-0

3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B2611303
CAS No.: 337923-43-0
M. Wt: 386.35
InChI Key: PSNUOIADBJPZKR-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves multiple steps:

  • Formation of the Dichlorophenyl Sulfide Intermediate

      Reactants: 2,6-dichlorophenyl chloride and sodium sulfide.

      Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

  • Alkylation of the Intermediate

      Reactants: The dichlorophenyl sulfide intermediate and 2-bromoethylamine.

      Conditions: This step is performed in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetonitrile at room temperature.

  • Amidation Reaction

      Reactants: The alkylated intermediate and propanoyl chloride.

      Conditions: The reaction is conducted in the presence of a base such as triethylamine (TEA) in an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Conditions: Typically carried out in aqueous or organic solvents at room temperature.

      Products: Oxidation of the sulfanyl groups to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.

      Products: Reduction of the amide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

      Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substitution of the chlorine atoms in the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(methylsulfanyl)ethyl]propanamide
  • 3-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(ethylsulfanyl)ethyl]propanamide
  • 3-[(2,6-Dichlorophenyl)sulfanyl]-N-[2-(propylsulfanyl)ethyl]propanamide

Uniqueness

Compared to similar compounds, 3-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is unique due to the presence of both dichlorophenyl and phenylsulfanyl groups. This dual functionality enhances its reactivity and potential for diverse applications. The dichlorophenyl group provides stability and resistance to metabolic degradation, while the phenylsulfanyl group offers opportunities for further chemical modifications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS2/c18-14-7-4-8-15(19)17(14)23-11-9-16(21)20-10-12-22-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNUOIADBJPZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCSC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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